molecular formula C19H23N3O B2572028 (4-Benzylpiperidin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone CAS No. 2415633-14-4

(4-Benzylpiperidin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone

Cat. No.: B2572028
CAS No.: 2415633-14-4
M. Wt: 309.413
InChI Key: ZQKVPGAAIRLMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperidin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone, also known as 4-Benzylpiperidine-5,6-dimethyl-4-pyrimidinone (4-BzPM), is a novel synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-BzPM involves its interaction with dopamine receptors and the inhibition of dopamine and norepinephrine reuptake. It has been shown to have high affinity for dopamine D3 receptors, which may contribute to its selective antagonism of this receptor subtype.
Biochemical and Physiological Effects:
In animal studies, 4-BzPM has been found to increase locomotor activity and induce hyperactivity, which may be related to its interaction with dopamine receptors. Additionally, it has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may have implications in the treatment of addiction and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-BzPM is its selectivity for dopamine D3 receptors, which may make it a useful tool for studying the role of this receptor subtype in various physiological and pathological processes. However, its effects on other neurotransmitter systems, such as norepinephrine, may complicate interpretation of results. Additionally, the potential for off-target effects and toxicity must be carefully considered when using 4-BzPM in lab experiments.

Future Directions

There are several future directions for research on 4-BzPM. One area of interest is the potential therapeutic applications of the compound in the treatment of addiction and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-BzPM and its effects on other neurotransmitter systems. Finally, the development of more selective and potent dopamine D3 receptor antagonists may provide valuable tools for studying the role of this receptor subtype in various physiological and pathological processes.

Synthesis Methods

The synthesis of 4-BzPM involves the reaction of 4-benzylpiperidine with 5,6-dimethyl-4-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 4-BzPM. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-BzPM has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications in the treatment of addiction and psychiatric disorders. Additionally, 4-BzPM has been found to inhibit the reuptake of dopamine and norepinephrine, which may have implications in the treatment of depression.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14-15(2)20-13-21-18(14)19(23)22-10-8-17(9-11-22)12-16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVPGAAIRLMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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